4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine
Description
Systematic IUPAC Name Derivation and Isomerism Considerations
The systematic IUPAC name 4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine is derived through a hierarchical prioritization of functional groups and substituents on the benzene ring. The parent structure is benzene-1,2-diamine, which consists of a benzene ring with two amine groups (-NH₂) at positions 1 and 2. The numbering begins at the first amine group (position 1), with the second amine at position 2. Substituents are then assigned positions based on the lowest possible numerical sequence.
A bromine atom is located at position 4, yielding 4-bromo. A methyl group (-CH₃) is attached to position 3, resulting in 3-methyl. The N1-ethyl designation indicates that one hydrogen atom of the amine group at position 1 is replaced by an ethyl group (-CH₂CH₃). This nomenclature ensures unambiguous identification of the compound’s structure.
Isomerism in this compound arises from two primary factors: positional isomerism and substituent orientation . Positional isomers could exist if the bromine, methyl, or ethyl groups occupy alternative positions on the ring. For example, shifting the bromine to position 5 while retaining other groups would create a distinct isomer. Additionally, the ethyl group’s attachment to N1 instead of N2 introduces regioisomerism , though the 1,2-diamine configuration limits such possibilities due to the proximity of the nitrogen atoms.
CAS Registry Number and Alternative Naming Conventions
The compound is uniquely identified by its CAS Registry Number 1799974-73-4 , a universal identifier assigned to distinguish it from structurally similar molecules. Alternative naming conventions reflect variations in substituent prioritization or stylistic preferences:
- 4-Bromo-3-methyl-N1-ethyl-1,2-benzenediamine emphasizes the bromine and methyl groups before the ethyl substitution.
- N1-Ethyl-4-bromo-3-methyl-1,2-benzenediamine prioritizes the ethyl group on the nitrogen.
These alternatives are chemically equivalent but highlight different aspects of the molecule’s structure. The European Community (EC) Number 976-620-9 and DSSTox Substance ID DTXSID70731275 further aid in regulatory and safety databases.
Structural Relationship to Ortho-Phenylenediamine Derivatives
This compound belongs to the ortho-phenylenediamine (OPD) derivative family, characterized by two amine groups in the 1,2 positions on a benzene ring. OPD derivatives are synthesized through substitutions that introduce functional groups to enhance stability, reactivity, or solubility. For instance:
- Electron-withdrawing groups like bromine (as in this compound) increase electrophilicity, facilitating further reactions such as nucleophilic aromatic substitution.
- Alkyl substituents (e.g., methyl and ethyl groups) modulate steric effects and electronic density, influencing the compound’s interaction with biological targets or catalysts.
The structural modifications in this derivative expand its utility in organic synthesis, particularly in constructing heterocyclic compounds like benzimidazoles or triazoles. Compared to unsubstituted OPD, the bromine and alkyl groups alter the molecule’s physical properties, such as melting point and solubility, while retaining the core reactivity of the diamine motif.
Table 1: Key Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1799974-73-4 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₁₃BrN₂ | |
| EC Number | 976-620-9 | |
| DSSTox Substance ID | DTXSID70731275 |
Properties
IUPAC Name |
4-bromo-1-N-ethyl-3-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTRRMGXQMUXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=C(C=C1)Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-N1-ethyl-3-methylbenzene-1,2-diamine, also known as a derivative of 1,2-diaminobenzene compounds, has garnered attention for its potential biological activities, particularly in the context of cancer research and as a modulator of cellular pathways. This article consolidates various findings related to its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom at the para position relative to the amine groups on the benzene ring. Its structure can be represented as follows:
Synthesis typically involves the bromination of N-ethyl-3-methylbenzene-1,2-diamine, followed by purification techniques such as chromatography to obtain the desired compound in high yield.
Biological Activity Overview
This compound exhibits several biological activities:
- Antioxidant Activity : The compound has been noted for its ability to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This pathway is significant in cancer biology as it influences cell survival and proliferation.
- Inhibition of Protein–Protein Interactions : Research indicates that this compound can inhibit specific protein interactions that are pivotal in cancer cell signaling pathways. For instance, it has been shown to disrupt interactions involving STAT3, a transcription factor often implicated in oncogenesis.
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study 1: Nrf2 Pathway Activation
A study conducted by Tran et al. (2019) assessed the compound's ability to activate the Nrf2 pathway. The results indicated that treatment with this compound led to a significant increase in Nrf2 nuclear translocation and subsequent upregulation of antioxidant genes .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The observed cytotoxic effects were attributed to enhanced reactive oxygen species (ROS) production leading to apoptosis .
Data Table: Biological Activity Summary
The biological activity of this compound is largely mediated through its interactions with cellular signaling pathways:
- Nrf2 Pathway : Activation leads to enhanced expression of detoxifying enzymes and proteins that combat oxidative stress.
- STAT3 Pathway : Inhibition results in reduced transcriptional activity of genes involved in cell proliferation and survival.
Scientific Research Applications
Organic Synthesis
4-Bromo-N1-ethyl-3-methylbenzene-1,2-diamine serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules through various reactions such as:
- Coupling Reactions : Utilized in the formation of biaryl compounds.
- Functionalization : Its amine groups allow for further modifications, leading to diverse derivatives with tailored properties.
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of similar diamines can inhibit bacterial growth, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting their potential in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Drug Development : Its structural features make it a candidate for designing novel pharmaceuticals targeting specific biological pathways.
- Pharmacophore Identification : The compound can serve as a pharmacophore in the development of drugs aimed at treating various diseases.
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine with structurally and functionally related diamines, focusing on substituent effects, synthetic utility, and biological activity.
Physicochemical Properties and Similarity Analysis
Similarity scores and substituent positions impact drug-likeness and applications:
*Similarity scores calculated using Tanimoto coefficients . †Predicted values based on bromine’s hydrophobicity and ethyl group’s lipophilicity.
Preparation Methods
Starting Materials
- 3-Methylbenzene-1,2-diamine (3-methyl-1,2-diaminobenzene) : The diamine core with a methyl substituent at the 3-position.
- Brominating agents : Bromine (Br2), N-bromosuccinimide (NBS), or other electrophilic brominating reagents.
- Alkylating agents : Ethyl halides such as ethyl bromide or ethyl chloride.
- Catalysts and solvents : Lewis acids (e.g., FeCl3, AlCl3) for bromination; polar aprotic solvents (e.g., DMF, acetonitrile) for alkylation.
Aromatic Bromination
- The bromination is typically performed under electrophilic aromatic substitution conditions.
- Bromine or NBS is used in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) to selectively introduce the bromine atom at the 4-position relative to the amino groups.
- Reaction conditions are controlled to avoid polybromination and to maintain regioselectivity.
N1-Ethylation
- The N1 nitrogen atom of the benzene-1,2-diamine is selectively alkylated using ethyl halides.
- The reaction is performed under basic conditions to deprotonate the amine and facilitate nucleophilic substitution.
- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are employed to enhance the reaction rate and yield.
- Reaction temperature is typically maintained between room temperature and 80°C, with reaction times ranging from several hours to overnight to ensure complete alkylation.
Purification
- After completion of the reaction, the crude product is purified by column chromatography using silica gel.
- Elution solvents commonly include mixtures of ethyl acetate and hexane in varying ratios, optimized to separate the desired product from side products and unreacted starting materials.
- Final product isolation is often followed by recrystallization from suitable solvents to enhance purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Aromatic Bromination | Br2, FeCl3 catalyst | Dichloromethane or chloroform | 0–25°C | 1–3 hours | 75–90 |
| N1-Ethylation | Ethyl bromide, base (e.g., K2CO3) | DMF or acetonitrile | 40–80°C | 12–24 hours | 70–85 |
| Purification | Silica gel chromatography (ethyl acetate/hexane) | N/A | N/A | N/A | N/A |
Research Findings and Analytical Data
- Spectroscopic confirmation includes:
- ¹H NMR : Characteristic signals for aromatic protons (δ 6.5–7.5 ppm), ethyl group (triplet for CH3 at δ ~1.2 ppm, quartet for CH2 at δ ~3.3 ppm), and methyl substituent (singlet at δ ~2.3 ppm).
- IR Spectroscopy : NH stretching vibrations at 3350–3400 cm⁻¹; C-Br stretching around 550–600 cm⁻¹.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight (~approx. 200–270 g/mol depending on exact substitutions).
- Purity is typically confirmed by elemental analysis and HPLC.
Alternative Synthetic Routes and Modifications
- Some protocols suggest starting from 3-methyl-1,2-dinitrobenzene, followed by selective reduction to the diamine, then bromination and N-alkylation.
- Use of N-bromosuccinimide (NBS) offers a milder bromination alternative with better control over mono-substitution.
- Microwave-assisted synthesis and ultrasonic irradiation have been reported to improve reaction rates and yields in similar N-alkylation reactions, though specific data for this compound are limited.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Alkylating Agent | Solvent | Catalyst/Base | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Electrophilic Bromination + N1-Ethylation | 3-Methylbenzene-1,2-diamine | Br2 / FeCl3 | Ethyl bromide | DCM / DMF | FeCl3 / K2CO3 | Bromination at 0–25°C; Alkylation at 40–80°C | 70–90 | Most common, scalable |
| NBS Bromination + N1-Ethylation | 3-Methylbenzene-1,2-diamine | NBS | Ethyl bromide | Acetonitrile | Base (e.g., K2CO3) | Milder bromination, controlled | 65–85 | Milder, less side reactions |
| Multi-step from Nitro Precursor | 3-Methyl-1,2-dinitrobenzene | Br2 / NBS | Ethyl bromide | Various | FeCl3 / Base | Reduction step included | 60–80 | Requires additional reduction step |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-N1-ethyl-3-methylbenzene-1,2-diamine, and how can purity be optimized during synthesis?
- Methodological Answer : Common synthetic routes involve bromination of precursor diamines or coupling reactions using catalysts like palladium. For example, brominated aromatic intermediates can be synthesized via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions . Purity optimization involves chromatographic techniques (e.g., silica gel column chromatography) and recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures). Monitoring by HPLC or TLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with bromine’s deshielding effect aiding in substituent identification. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Cross-referencing with X-ray crystallography data resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational quantum chemistry methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for bromination or alkylation steps, identifying thermodynamically favorable pathways. For instance, reaction path searches using software like Gaussian or ORCA can model substituent effects on reaction rates. Combining computational results with experimental validation (e.g., kinetic studies) refines synthetic protocols .
Q. What experimental design strategies minimize byproduct formation during the ethylation of 4-bromo-3-methylbenzene-1,2-diamine?
- Methodological Answer : Factorial design (e.g., Taguchi or Box-Behnken) evaluates variables like temperature, solvent polarity, and reagent stoichiometry. Orthogonal arrays reduce experimental runs while identifying critical factors. For example, a 3² factorial design might reveal that excess ethylating agent at 60°C in DMF suppresses di-ethylation byproducts. Response surface methodology (RSM) further optimizes yield .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) distinguishes between static and dynamic broadening. For example, coalescence temperatures in VT-NMR reveal energy barriers for conformational changes. Complementary techniques like 2D-COSY or NOESY clarify proton-proton correlations .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for analyzing reaction yield variability in multi-step syntheses?
- Methodological Answer : Multivariate analysis (ANOVA) identifies significant variables affecting yield. For example, a mixed-effects model accounts for batch-to-batch variability in bromination steps. Principal Component Analysis (PCA) reduces dimensionality in datasets with correlated variables (e.g., solvent polarity, catalyst loading) to isolate dominant factors .
Q. How do steric and electronic effects of the bromine substituent influence reactivity in subsequent functionalization reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack but directs substituents to meta/para positions. Steric hindrance from the ethyl group slows nucleophilic substitution at adjacent positions. Kinetic studies (e.g., Hammett plots) quantify these effects, while computational Mulliken charges predict reactive sites .
Data Interpretation and Optimization
Q. What strategies mitigate decomposition during long-term storage of this compound?
- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% humidity) identify degradation pathways. Antioxidants (e.g., BHT) or inert-atmosphere storage (argon/vacuum sealing) prevent oxidative decomposition. Periodic FTIR and DSC (Differential Scanning Calorimetry) monitor structural integrity .
Q. How can machine learning models predict optimal reaction conditions for novel derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
